Cas no 862081-38-7 (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one)

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one is a boronic ester derivative commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane moiety enhances handling and storage compared to free boronic acids, while maintaining high reactivity under catalytic conditions. The benzofuranone core offers versatility in constructing heterocyclic frameworks, making it valuable in pharmaceutical and materials science research. The compound's crystalline nature ensures consistent purity, and its compatibility with diverse reaction conditions broadens its synthetic utility. Optimal performance is achieved under inert atmospheres to prevent hydrolysis of the boronate group. This reagent is particularly useful for constructing complex aryl and heteroaryl structures with precision.
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one structure
862081-38-7 structure
商品名:6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one
CAS番号:862081-38-7
MF:C14H17BO4
メガワット:260.093384504318
CID:6399986
PubChem ID:59165936

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one 化学的及び物理的性質

名前と識別子

    • 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one
    • DTXSID201154323
    • 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one
    • EN300-12600584
    • SCHEMBL1240023
    • 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one
    • CS-0311011
    • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1(3H)-one
    • 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one
    • WYVNPLWFLYLLAQ-UHFFFAOYSA-N
    • 862081-38-7
    • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(3H)-isobenzofuranone
    • Z2049761916
    • A923130
    • 1(3H)-Isobenzofuranone, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • インチ: 1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)10-6-5-9-8-17-12(16)11(9)7-10/h5-7H,8H2,1-4H3
    • InChIKey: WYVNPLWFLYLLAQ-UHFFFAOYSA-N
    • ほほえんだ: O1B(C2C=CC3COC(C=3C=2)=O)OC(C)(C)C1(C)C

計算された属性

  • せいみつぶんしりょう: 260.1219892g/mol
  • どういたいしつりょう: 260.1219892g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 377
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.8Ų

じっけんとくせい

  • 密度みつど: 1.17±0.1 g/cm3(Predicted)
  • ふってん: 422.3±45.0 °C(Predicted)

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12600584-0.05g
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one
862081-38-7 95%
0.05g
$202.0 2023-05-06
Enamine
EN300-12600584-5.0g
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one
862081-38-7 95%
5g
$2525.0 2023-05-06
Enamine
EN300-12600584-10.0g
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one
862081-38-7 95%
10g
$3746.0 2023-05-06
Chemenu
CM217556-1g
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one
862081-38-7 95%
1g
$983 2022-08-31
eNovation Chemicals LLC
D965318-500mg
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one
862081-38-7 95%
500mg
$665 2024-08-03
A2B Chem LLC
BA56536-250mg
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one
862081-38-7 95%
250mg
$489.00 2024-04-19
Enamine
EN300-12600584-500mg
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one
862081-38-7 95.0%
500mg
$679.0 2023-10-02
Aaron
AR01KYN8-50mg
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one
862081-38-7 95%
50mg
$303.00 2025-02-17
1PlusChem
1P01KYEW-100mg
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one
862081-38-7 95%
100mg
$434.00 2024-04-21
A2B Chem LLC
BA56536-100mg
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one
862081-38-7 95%
100mg
$352.00 2024-04-19

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one 関連文献

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-oneに関する追加情報

6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1,3-Dihydro-2-Benzofuran-1-One (CAS No. 862081-38-7)

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one, identified by the CAS registry number CAS No. 862081-38-7, is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the class of benzofurans with a boron-containing substituent at the sixth position of the benzofuran ring system. The presence of the dioxaborolane group introduces unique electronic and structural properties that make this compound highly versatile for various applications.

Recent studies have highlighted the importance of this compound in the synthesis of advanced materials and pharmaceuticals. The benzofuran moiety is known for its aromatic stability and ability to participate in various chemical reactions such as nucleophilic aromatic substitution and cross-coupling reactions. The dioxaborolane group serves as a reactive site for further functionalization, enabling the incorporation of this compound into larger molecular frameworks or as a building block in organic synthesis.

One of the most notable applications of CAS No. 862081-38-7 is its use in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone in modern organic synthesis due to its ability to form carbon-carbon bonds under mild conditions. The dioxaborolane group acts as a boronic acid surrogate, facilitating efficient coupling with aryl halides or other electrophilic partners. This property has been exploited in the construction of biaryl compounds with potential applications in drug discovery and materials science.

Moreover, research has shown that this compound exhibits interesting photophysical properties due to its conjugated aromatic system. These properties make it a candidate for applications in optoelectronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The integration of the dioxaborolane group into such systems can potentially enhance their efficiency by modulating electronic transitions and charge transport properties.

In terms of synthesis pathways, several methods have been developed to prepare 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-benzofuran-one. One common approach involves the coupling of a boronic ester with an appropriately substituted benzofuran derivative under catalytic conditions. Optimization of these reactions has led to higher yields and improved selectivity.

The stability and reactivity of this compound make it an attractive target for further exploration in academic and industrial settings. Its ability to undergo multiple types of chemical transformations underscores its potential as a key intermediate in complex molecule synthesis.

In conclusion,< strong>CAS No. strong>< strong> 86208 strong>< strong> 7 strong>< strong>- strong>< strong> 3 strong>< strong> 8 strong>< strong>- strong>< strong>7 strong>, also known as< span style="font-weight: bold;"> 6-(4,< span style="font-weight: bold;">4,< span style="font-weight: bold;">5,< span style="font-weight: bold;">5-tetramethyl span>-< span style="font-weight: bold;">dioxaborolan span>-< span style="font-weight: bold;">yl) span>-< span style="font-weight: bold;">benzofuran derivative , continues to be a focal point for researchers seeking innovative solutions in organic chemistry and materials science.

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Amadis Chemical Company Limited
(CAS:862081-38-7)6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one
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清らかである:99%
はかる:1g
価格 ($):891.0